![molecular formula C20H20FN3O B2726691 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone CAS No. 754997-60-9](/img/structure/B2726691.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone
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Overview
Description
The compound “1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone” is a chemical compound with a molecular weight of 244.7 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13FN2O.ClH/c12-10-3-1-9 (2-4-10)11 (15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
. This indicates the presence of fluorophenyl and piperazinyl groups in the molecule . Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone” are not available, studies on similar compounds suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for certain inhibitory effects .Physical And Chemical Properties Analysis
This compound is a white to yellow solid with a molecular weight of 244.7 . It is stored at temperatures between 2-8°C .Scientific Research Applications
- FPIE derivatives have been investigated for their antimicrobial properties. For instance, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative exhibited promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .
- The presence of a piperazine ring in FPIE suggests possible applications in neuropharmacological research. It may modulate neurotransmitter activity, making it relevant for studies related to neuronal function and signaling.
- Intriguingly, FPIE derivatives have been synthesized as potential antifungal agents. A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines demonstrated antifungal activity, highlighting their potential in combating fungal infections .
- FPIE analogs, such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), have shown promise as novel inhibitors of equilibrative nucleoside transporters (ENTs). FPMINT is more selective toward ENT2 than ENT1 .
- Researchers are exploring structural modifications of the fluoroquinolone framework, including FPIE derivatives, to enhance potency and efficacy against resistant pathogens. These efforts contribute to the development of improved antimicrobial agents for clinical use .
Antimicrobial Research
Neuropharmacology
Antifungal Agents
ENT Inhibitors
Drug Development
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-5-7-18(8-6-17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-3-1-2-4-19(16)24/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJQXSESMNCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |
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